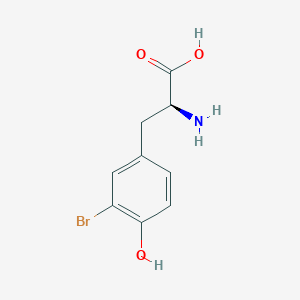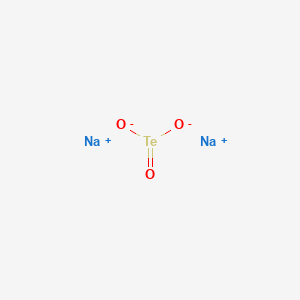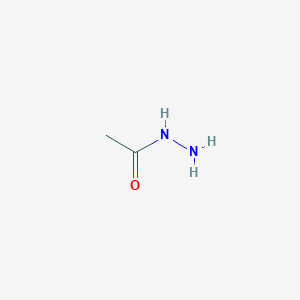
4-(Aminomethyl)pyrrolidin-2-one
Overview
Description
4-(Aminomethyl)pyrrolidin-2-one is a heterocyclic organic compound featuring a five-membered pyrrolidine ring with an aminomethyl group at the 4-position and a ketone group at the 2-position. This compound is of significant interest due to its versatile applications in medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
4-(Aminomethyl)pyrrolidin-2-one is a derivative of the pyrrolidine ring, a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolidine-2-one, have been reported to interact with their targets in a way that is influenced by the stereochemistry of the molecule . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been reported to influence various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The physicochemical parameters of pyrrolidine and its derivatives have been compared with those of the parent aromatic pyrrole and cyclopentane , which may provide some insights into its pharmacokinetic properties.
Result of Action
Pyrrolidine derivatives have been reported to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Action Environment
The influence of steric factors on the biological activity of pyrrolidine derivatives has been investigated , suggesting that the spatial orientation of substituents and the stereochemistry of the molecule can influence its action.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-(Aminomethyl)pyrrolidin-2-one are largely determined by its structure, which includes a five-membered pyrrolidine ring . This structure allows it to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is likely that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
It would be interesting to investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It would be interesting to investigate any effects this compound has on metabolic flux or metabolite levels .
Subcellular Localization
It would be interesting to investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)pyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-aminobutyric acid with formaldehyde under acidic conditions, leading to the formation of the pyrrolidine ring. Another approach involves the use of N-protected amino alcohols, which undergo cyclization upon activation of the hydroxyl group via orthoesters .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of suitable precursors. The use of metal catalysts such as palladium or nickel facilitates the reduction of intermediate compounds to yield the desired product with high efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-(Aminomethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions typically target the ketone group, converting it to a hydroxyl group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or nickel catalysts.
Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 4-(Hydroxymethyl)pyrrolidin-2-one.
Substitution: Various N-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Aminomethyl)pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) agents.
Industry: The compound is utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Pyrrolidine-2-one: Lacks the aminomethyl group, resulting in different reactivity and biological activity.
Pyrrolidine-2,5-dione: Contains an additional ketone group, leading to distinct chemical properties.
Prolinol: Features a hydroxyl group instead of a ketone, affecting its hydrogen bonding capabilities.
Uniqueness: 4-(Aminomethyl)pyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the aminomethyl and ketone groups allows for versatile functionalization and interaction with various molecular targets .
Properties
IUPAC Name |
4-(aminomethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c6-2-4-1-5(8)7-3-4/h4H,1-3,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFBWVRKVAEOPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599599 | |
| Record name | 4-(Aminomethyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676627-00-2 | |
| Record name | 4-(Aminomethyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(aminomethyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S,5R)-4,5-Diacetyloxyoxan-3-yl] acetate](/img/structure/B32460.png)








![3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B32496.png)




